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Compound of Interest

Compound Name: (Methyl(diphenyl)silyl)formic acid

Cat. No.: B3111626

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics of
(Methyl(diphenyl)silyl)formic acid, also known by its IUPAC name,
methyldiphenylsilanecarboxylic acid. This document is intended for researchers, scientists, and
professionals in drug development who may utilize this compound in organic synthesis.

Core Physical and Chemical Data

(Methyl(diphenyl)silyl)formic acid is a solid organosilicon compound. Key identifying
information and physical properties are summarized in the table below.
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Property Value Reference(s)
methyldiphenylsilanecarboxylic
IUPAC Name _ YIEIpneny / [1]
acid
CAS Number 18414-58-9 [1]
Chemical Formula C14H140:2Si [1]
Molecular Weight 242.34 g/mol [1]
Melting Point 133-136 °C [1]
Data not available. The
Boiling Point compound may decompose
upon heating.
White crystalline solid (based
Appearance on typical appearance of
similar compounds)
Expected to be soluble in polar
organic solvents such as
- ethers, and chlorinated
Solubility

solvents. Limited solubility in
nonpolar solvents and water is

anticipated.

Spectroscopic Characteristics (Theoretical)

Detailed experimental spectral data for (Methyl(diphenyl)silyl)formic acid is not readily

available in the public domain. However, based on its chemical structure, the following

spectroscopic characteristics can be predicted.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the methyl protons,

the phenyl protons, and the acidic proton of the carboxylic acid.

e Phenyl Protons (CeHs): Multiple signals are expected in the aromatic region, typically

between & 7.0 and 8.0 ppm. The specific splitting pattern will depend on the coupling
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between the ortho, meta, and para protons.

o Methyl Protons (CHs): A singlet is anticipated for the three equivalent methyl protons
attached to the silicon atom. This signal would likely appear in the upfield region, typically
around 6 0.3-1.0 ppm.

o Carboxylic Acid Proton (COOH): A broad singlet is expected in the downfield region, typically
above 6 10.0 ppm. The chemical shift of this proton is often concentration-dependent.

3C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for the carbon atoms in the phenyl
groups, the methyl group, and the carboxyl group.

o Carbonyl Carbon (C=0): The signal for the carboxylic acid carbonyl carbon is expected to be
in the downfield region, typically between & 170 and 185 ppm.

o Aromatic Carbons (CsHs): Several signals are anticipated in the aromatic region (6 120-140
ppm), corresponding to the different carbon environments within the two phenyl rings.

e Methyl Carbon (CHs): The carbon of the methyl group attached to silicon will likely show a
signal in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the carboxylic acid and the
silyl functional groups.

e O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm™1,
characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

e C=0 Stretch: A strong, sharp absorption band is anticipated around 1700-1725 cm™1,
corresponding to the carbonyl stretch of the carboxylic acid.

o Si-C Stretch: Absorptions related to the Si-phenyl and Si-methyl bonds are also expected.

Mass Spectrometry
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The mass spectrum would likely show a molecular ion peak (M*) at m/z = 242. Key
fragmentation patterns would involve the loss of the carboxylic acid group (-COOH), the methyl
group (-CHs), or a phenyl group (-CesHs).

Experimental Protocols: Synthesis of
(Methyl(diphenyl)silyl)formic Acid

The following protocol is based on the method described by Gilman and Trepka for the
preparation of methyldiphenylsilanecarboxylic acid.

Reaction: Carbonation of Methyldiphenylsilyllithium

Materials:

Methyldiphenylchlorosilane

e Lithium metal

¢ Dry tetrahydrofuran (THF)

e Dry ice (solid carbon dioxide)
 Diethyl ether

e Hydrochloric acid (concentrated)
e Sodium sulfate (anhydrous)
Procedure:

e Preparation of Methyldiphenylsilyllithium: In a flame-dried, three-necked flask equipped with
a mechanical stirrer, a dropping funnel, and a condenser, a suspension of lithium metal in dry
THF is prepared under an inert atmosphere (e.g., argon or nitrogen).

o A solution of methyldiphenylchlorosilane in dry THF is added dropwise to the lithium
suspension with vigorous stirring. The reaction mixture is typically stirred for several hours to
ensure the formation of the silyl-lithium reagent.
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o Carbonation: The reaction mixture containing methyldiphenylsilyllithium is cooled in a dry
ice/acetone bath. An excess of crushed dry ice is then added portion-wise to the stirred
solution.

o Work-up: After the addition of dry ice is complete and the reaction mixture has been allowed
to warm to room temperature, the mixture is hydrolyzed by the slow addition of water.

e The aqueous layer is separated and washed with diethyl ether to remove any non-acidic
byproducts.

e The aqueous layer is then acidified with concentrated hydrochloric acid to precipitate the
(Methyl(diphenyl)silyl)formic acid.

e The crude product is collected by filtration, washed with cold water, and dried.

 Purification: The crude acid can be purified by recrystallization from a suitable solvent
mixture, such as ethanol/water.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of
(Methyl(diphenyl)silyl)formic acid.

Click to download full resolution via product page

Caption: Synthesis workflow for (Methyl(diphenyl)silyl)formic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Technical Guide on
(Methyl(diphenyl)silyl)formic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3111626#physical-characteristics-of-methyl-diphenyl-
silyl-formic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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